2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol
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Overview
Description
2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol is a complex organic compound that features a combination of fluoronaphthalene, benzothiazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluoronaphthalene Group: This step involves the nucleophilic substitution reaction where the fluoronaphthalene moiety is introduced via a halogen exchange reaction.
Coupling with Phenol: The final step involves the coupling of the benzothiazole derivative with phenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluoronaphthalene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoronaphthalene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The fluoronaphthalene group may facilitate interactions with hydrophobic pockets, while the benzothiazole and phenol groups can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-{[(4-Chloronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol
- 2-[(E)-[(2-{[(4-Bromonaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol
Uniqueness
The presence of the fluoronaphthalene group in 2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C25H17FN2OS2 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C25H17FN2OS2/c26-21-11-9-17(19-6-2-3-7-20(19)21)15-30-25-28-22-12-10-18(13-24(22)31-25)27-14-16-5-1-4-8-23(16)29/h1-14,29H,15H2 |
InChI Key |
JUQQJLPTVIOJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C5=CC=CC=C45)F)O |
Origin of Product |
United States |
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